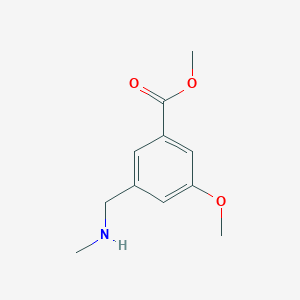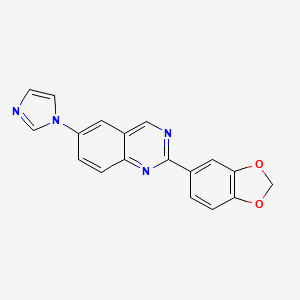
2-(1,3-Benzodioxol-5-yl)-6-imidazol-1-ylquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Benzodioxol-5-yl)-6-imidazol-1-ylquinazoline is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a quinazoline core, which is known for its biological activity, and is substituted with a 1,3-benzodioxole and an imidazole group, enhancing its chemical versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-6-imidazol-1-ylquinazoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the 1,3-benzodioxole and imidazole groups through nucleophilic substitution and cyclization reactions. Key reagents include 2-aminobenzonitrile, which undergoes cyclization with formamide to form the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-6-imidazol-1-ylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the imidazole and benzodioxole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Quinazoline derivatives with oxidized functional groups.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
2-(1,3-Benzodioxol-5-yl)-6-imidazol-1-ylquinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific kinases.
作用机制
The compound exerts its effects primarily through the inhibition of specific enzymes, such as kinases. The quinazoline core interacts with the ATP-binding site of the enzyme, preventing its activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Investigated for their anticancer activity.
N-[2-(1,3-Benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide: Explored for its pharmacological properties.
Uniqueness
2-(1,3-Benzodioxol-5-yl)-6-imidazol-1-ylquinazoline stands out due to its unique combination of a quinazoline core with both 1,3-benzodioxole and imidazole groups. This structural arrangement provides a versatile platform for chemical modifications, enhancing its potential for various applications in medicinal chemistry.
属性
分子式 |
C18H12N4O2 |
|---|---|
分子量 |
316.3 g/mol |
IUPAC 名称 |
2-(1,3-benzodioxol-5-yl)-6-imidazol-1-ylquinazoline |
InChI |
InChI=1S/C18H12N4O2/c1-4-16-17(24-11-23-16)8-12(1)18-20-9-13-7-14(2-3-15(13)21-18)22-6-5-19-10-22/h1-10H,11H2 |
InChI 键 |
GTIUMTBDMMUALW-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC=C4C=C(C=CC4=N3)N5C=CN=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


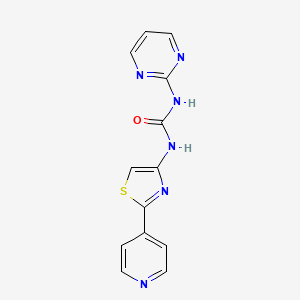

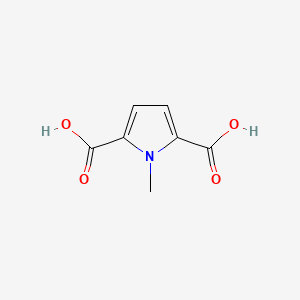
acetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13885051.png)
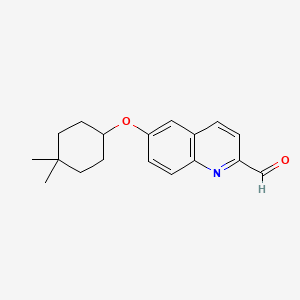
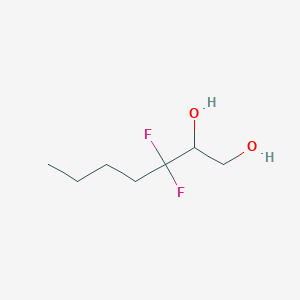
![N-[4-[(5-methyl-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B13885088.png)
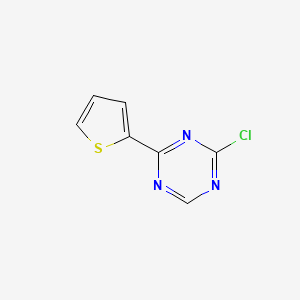
![4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid ethyl ester](/img/structure/B13885092.png)
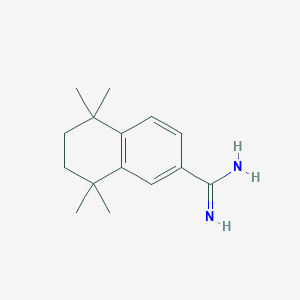
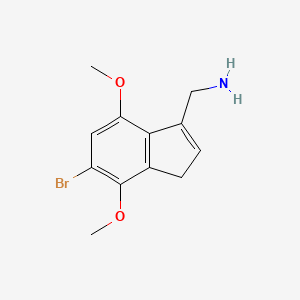
![tert-butyl N-[4-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate](/img/structure/B13885109.png)
![2-Methyl-2-propanyl 2-({2-[(6-{[(benzyloxy)carbonyl]amino}-1-methoxy-1-oxo-2-hexanyl)carbamoyl]-2,3-dihydro-1H-indol-1-yl}carbonyl)-1-indolinecarboxylate](/img/structure/B13885111.png)
